

# A Comparative Analysis of Bergamot and Lavender Essential Oils for Anxiety Reduction

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anxiolytic properties of bergamot essential oil (BEO) and lavender essential oil (LEO), focusing on their mechanisms of action, and supported by experimental data from preclinical and clinical studies.

## **Overview of Anxiolytic Properties**

Both bergamot and lavender essential oils are widely utilized in aromatherapy to alleviate symptoms of stress and anxiety.[1][2] Preclinical and clinical evidence supports their efficacy, although their underlying pharmacological mechanisms differ. Bergamot, a citrus oil, is noted for its uplifting and mood-elevating effects, while lavender is well-known for its calming and sedative properties.[3] A recent clinical study directly comparing the two found that inhalation of both bergamot and lavender oil significantly reduced anxiety scores and improved sleep quality in surgical intensive care unit patients.[4][5]

## **Mechanisms of Action: A Comparative Look**

The anxiolytic effects of bergamot and lavender oils are mediated through distinct neurobiological pathways.

Bergamot Essential Oil (BEO):

## Validation & Comparative





Recent studies have elucidated a specific neural circuit involved in BEO's anxiolytic effects. Inhalation of BEO activates glutamatergic neurons in the anterior olfactory nucleus (AON), which in turn project to and activate GABAergic neurons in the anterior cingulate cortex (ACC). This leads to the inhibition of local glutamatergic neurons, resulting in a reduction of anxiety-like behaviors.[6][7][8][9] BEO's mechanism is largely independent of the benzodiazepine binding site on the GABA-A receptor, as its effects are not blocked by the antagonist flumazenil. [6][10] Instead, its action involves the modulation of multiple neurotransmitter systems, including:

- Glutamatergic System: BEO influences both ionotropic and metabotropic glutamate receptors.[7]
- Serotonergic System: The 5-HT1A receptor plays a role in modulating the anxiolytic effects of BEO.[6][11]
- Hypothalamic-Pituitary-Adrenal (HPA) Axis: BEO has been shown to attenuate the stress-induced release of corticosterone, indicating a regulatory effect on the HPA axis.[7][12]

Lavender Essential Oil (LEO):

The primary active constituents of lavender oil, linalool and linally acetate, are believed to be responsible for its anxiolytic properties.[13][14][15] The proposed mechanisms of action include:

- Voltage-Gated Calcium Channels: Inhibition of these channels is a key proposed mechanism.[13][14]
- Serotonergic System: LEO may reduce the activity of the 5-HT1A receptor and inhibit the
  serotonin transporter (SERT).[13][14][16][17] Studies in mice have shown that the anxiolyticlike effect of LEO is blocked by a 5-HT1A antagonist, indicating a crucial role for this
  receptor.[18]
- Glutamatergic System: LEO and its components show affinity for the NMDA receptor, suggesting an antagonistic effect.[16][17]
- GABAergic System: While some studies suggest LEO may interact with the GABAergic system, its effects are not mediated through the benzodiazepine binding site, similar to



bergamot oil.[18][19]

## **Data Presentation: Quantitative Comparison**

The following tables summarize quantitative data from key preclinical and clinical studies, providing a direct comparison of the efficacy of bergamot and lavender oils in anxiety reduction.

Table 1: Preclinical Studies in Animal Models



Study	Essential Oil	Animal Model	Test	Dosage/A dministrati on	Key Quantitati ve Findings	Reference
Saiyudthon g & Marsden (2010)	Bergamot (BEO)	Rat	Elevated Plus-Maze (EPM)	Inhalation (1%, 2.5%, 5%)	2.5% BEO significantl y increased percentage of open arm entries and time spent in open arms, comparabl e to diazepam (1 mg/kg, i.p.). Attenuated stressinduced corticoster one response.	[12]
Rombolà et al. (2017)	Bergamot (BEO)	Rat	Elevated Plus-Maze (EPM)	Intraperiton eal (250, 500 µL/kg)	Higher dose of BEO increased time spent in open arms.	[1][20][21]
Chioca et al. (2013)	Lavender (LEO)	Mouse	Elevated Plus-Maze (EPM)	Inhalation (5%)	Increased percentage of time spent in and	[18]



					number of entries into open arms.	
Takahashi et al. (2012)	Lavender (LEO)	Mouse	Elevated Plus-Maze (EPM)	Inhalation	Exerted significant anxiolytic- like effects in both stressed and non- stressed conditions.	[22]
Umezu et al.	Lavender (LEO) & Linalool	Mouse	Geller & Vogel Conflict Tests	Oral (800, 1600 mg/kg)	LEO produced significant anti-conflict effects. Linalool was identified as the major active anxiolytic constituent.	[15]

Table 2: Clinical Studies in Humans



Study	Essential Oil(s)	Participant s	Interventio n	Anxiety Assessme nt	Key Quantitati ve Findings	Reference
Toprak et al. (2024)	Lavender & Bergamot	54 Surgical ICU Patients	Inhalation of 3 drops of oil on a pillow for 20 min for 2 nights.	State-Trait Anxiety Inventory (STAI)	Both lavender and bergamot groups showed a significant decrease in anxiety scores.	[4][5][23]
Hongratan aworakit (2011)	Lavender & Bergamot	40 Healthy Volunteers	Transderm al massage with a blend of 9.6% LEO and 0.4% BEO.	Self- reported emotional state	Participant s felt "calmer" and "more relaxed". Decreased systolic and diastolic blood pressure and pulse rate.	[24]

## **Experimental Protocols**

Detailed methodologies for key cited experiments are provided below to allow for replication and further investigation.

4.1. Animal Anxiety Models: Elevated Plus-Maze (EPM)



- Objective: To assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
- Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
- Procedure (as adapted from Saiyudthong & Marsden, 2010):
  - Acclimatization: Rats are allowed to acclimatize to the testing room for at least 1 hour before the experiment.
  - Administration: Rats are exposed to bergamot essential oil vapor (e.g., 1%, 2.5%, or 5% w/w in water) via a nebulizer in an inhalation chamber for a specified period. Control groups may be exposed to water vapor or administered a reference anxiolytic drug like diazepam.
  - Testing: Immediately after exposure, the rat is placed in the center of the EPM, facing an open arm.
  - Data Collection: For a 5-minute period, the number of entries into and the time spent in each type of arm (open and closed) are recorded using a video tracking system.
  - Analysis: Anxiolytic effects are indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries relative to total arm entries.[12]
- 4.2. Human Clinical Trial: Inhalation Aromatherapy in ICU Patients
- Objective: To evaluate the effect of inhaled lavender and bergamot oil on anxiety and sleep quality in a clinical setting.
- Design: Randomized controlled trial.
- Procedure (as adapted from Toprak et al., 2024):
  - Participants: Patients hospitalized in a surgical intensive care unit are recruited.



 Randomization: Patients are randomly assigned to one of three groups: Lavender, Bergamot, or Control.

#### Intervention:

- Intervention Groups: Three drops of either lavender or bergamot essential oil are applied to a pillow. The pillow is placed 10 cm from the patient's head for 20 minutes.
   This is repeated for two consecutive nights.
- Control Group: A similar procedure is followed, but without the application of any essential oil.

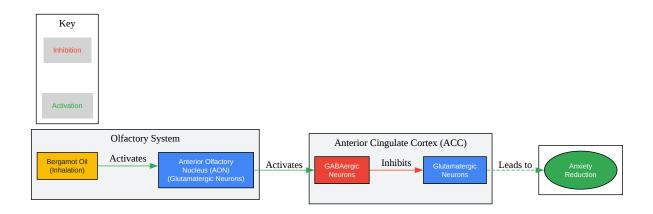
#### Data Collection:

- Anxiety: The State-Trait Anxiety Inventory (STAI) is administered to assess anxiety levels before and after the intervention period.
- Sleep Quality: The Richard-Campbell Sleep Scale (RCSS) is used to evaluate the patient's perceived sleep quality.
- Analysis: Statistical tests (e.g., ANOVA, t-tests) are used to compare the changes in anxiety scores and sleep quality scores between the three groups.[4][5]

## **Visualization of Signaling Pathways and Workflows**

Signaling Pathway: Bergamot Essential Oil Anxiolysis

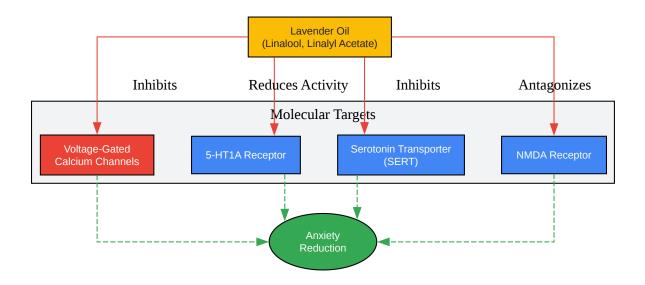




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Figure 1. Proposed neural circuit for the anxiolytic effects of Bergamot Essential Oil.

Signaling Pathway: Lavender Essential Oil Anxiolysis

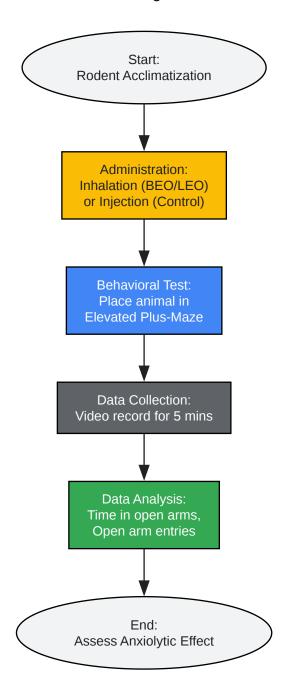




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Figure 2. Key molecular targets of Lavender Essential Oil for anxiety reduction.

Experimental Workflow: Animal Behavioral Testing



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Figure 3. General workflow for the Elevated Plus-Maze (EPM) experimental protocol.



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- To cite this document: BenchChem. [A Comparative Analysis of Bergamot and Lavender Essential Oils for Anxiety Reduction]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12428096#bergamot-oil-versus-lavender-oil-for-anxiety-reduction-a-comparative-study]

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